molecular formula C15H25N7O3 B3788542 6-N-(3-methoxypropyl)-5-N-methyl-5-N-(2-morpholin-4-ylethyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine

6-N-(3-methoxypropyl)-5-N-methyl-5-N-(2-morpholin-4-ylethyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine

Cat. No.: B3788542
M. Wt: 351.40 g/mol
InChI Key: HZCVPQORZZJOGW-UHFFFAOYSA-N
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Description

6-N-(3-methoxypropyl)-5-N-methyl-5-N-(2-morpholin-4-ylethyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine is a complex organic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-N-(3-methoxypropyl)-5-N-methyl-5-N-(2-morpholin-4-ylethyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxadiazole ring and the subsequent functionalization to introduce the methoxypropyl, methyl, and morpholin-4-ylethyl groups. Common reagents used in these reactions include hydrazine derivatives, nitriles, and various alkylating agents. The reaction conditions often involve the use of solvents such as methanol or ethanol, and the reactions are typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification methods such as crystallization or chromatography would be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-N-(3-methoxypropyl)-5-N-methyl-5-N-(2-morpholin-4-ylethyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield corresponding oxides, while reduction could produce amines or alcohols

Scientific Research Applications

6-N-(3-methoxypropyl)-5-N-methyl-5-N-(2-morpholin-4-ylethyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Pharmacology: Studies focus on its pharmacokinetics and pharmacodynamics to understand its behavior in biological systems.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 6-N-(3-methoxypropyl)-5-N-methyl-5-N-(2-morpholin-4-ylethyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-N-(3-methoxypropyl)-5-N-methyl-5-N-(2-morpholin-4-ylethyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

6-N-(3-methoxypropyl)-5-N-methyl-5-N-(2-morpholin-4-ylethyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N7O3/c1-21(5-6-22-7-10-24-11-8-22)15-14(16-4-3-9-23-2)17-12-13(18-15)20-25-19-12/h3-11H2,1-2H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZCVPQORZZJOGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCN1CCOCC1)C2=NC3=NON=C3N=C2NCCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-N-(3-methoxypropyl)-5-N-methyl-5-N-(2-morpholin-4-ylethyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine
Reactant of Route 2
6-N-(3-methoxypropyl)-5-N-methyl-5-N-(2-morpholin-4-ylethyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine
Reactant of Route 3
6-N-(3-methoxypropyl)-5-N-methyl-5-N-(2-morpholin-4-ylethyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine
Reactant of Route 4
6-N-(3-methoxypropyl)-5-N-methyl-5-N-(2-morpholin-4-ylethyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine
Reactant of Route 5
6-N-(3-methoxypropyl)-5-N-methyl-5-N-(2-morpholin-4-ylethyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine
Reactant of Route 6
Reactant of Route 6
6-N-(3-methoxypropyl)-5-N-methyl-5-N-(2-morpholin-4-ylethyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine

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